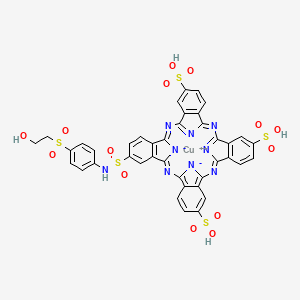
3,4-Dimethyl-benzamidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-benzamidine hydrochloride is a chemical compound with the molecular formula C9H12N2 . It appears as a white to off-white crystalline powder .
Molecular Structure Analysis
The molecular weight of 3,4-Dimethyl-benzamidine hydrochloride is 184.67 . The InChI code for this compound is 1S/C9H12N2.ClH/c1-6-3-4-8 (9 (10)11)5-7 (6)2;/h3-5H,1-2H3, (H3,10,11);1H .
Physical And Chemical Properties Analysis
3,4-Dimethyl-benzamidine hydrochloride is a white to off-white crystalline powder . It has a melting point of 189-193 °C .
科学的研究の応用
Use in Synthesis of Heterocyclic Compounds
- Scientific Field: Chemistry
- Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in the synthesis of heterocyclic compounds like triazines and tetrazines . These compounds are building blocks in the design of biologically important organic molecules .
- Methods of Application: The synthesis involves various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
- Results or Outcomes: The synthesized compounds have been identified as multifunctional, adaptable, switchable, and have various applications such as antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . They also have practical applications in heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .
Use in Enzyme Activity Assays
- Scientific Field: Biochemistry
- Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in enzyme activity assays for the protease trypsin .
- Methods of Application: The application of this compound is demonstrated in an enzyme activity assay for trypsin with and without the competitive inhibitor benzamidine at its IC 50 concentration .
- Results or Outcomes: The relative inhibition is defined as the percentage of inhibited enzyme and the absolute inhibition as the difference between inhibited and uninhibited enzyme activity .
Use in Green Aqueous Synthesis
- Scientific Field: Green Chemistry
- Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in the green aqueous synthesis of 3,5-disubstituted 1,2,4-triazoles . These triazoles have various applications in the pharmaceutical industry .
- Methods of Application: The synthesis involves the reaction of benzamidine hydrochloride and various aryl hydrazides . Water and potassium carbonate are used as the solvent and base, respectively .
- . The prepared derivatives showed good antimicrobial activities .
Use in Synthesis of Biologically Important Molecules
- Scientific Field: Medicinal Chemistry
- Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in the synthesis of biologically important molecules . These molecules have various applications in the pharmaceutical industry .
- Methods of Application: The synthesis involves various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
- Results or Outcomes: The synthesized compounds have been identified as multifunctional, adaptable, switchable, and have various applications such as antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . They also have practical applications in heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .
Safety And Hazards
特性
IUPAC Name |
3,4-dimethylbenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-3-4-8(9(10)11)5-7(6)2;/h3-5H,1-2H3,(H3,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDIFHFFPSBNLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695983 |
Source


|
| Record name | 3,4-Dimethylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-benzamidine hydrochloride | |
CAS RN |
112072-09-0 |
Source


|
| Record name | 3,4-Dimethylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30695983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]formamide](/img/structure/B570596.png)
![[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B570597.png)



![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)
![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)

